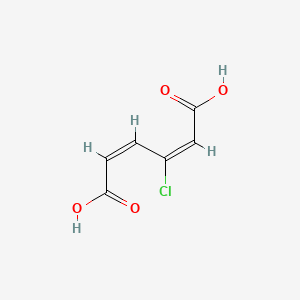

3-Chloro-cis,cis-muconic acid

Description

Structure

3D Structure

Properties

CAS No. |

22752-96-1 |

|---|---|

Molecular Formula |

C6H5ClO4 |

Molecular Weight |

176.55 g/mol |

IUPAC Name |

(2E,4Z)-3-chlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |

InChI Key |

ICMVYBXQDUXEEE-BXTBVDPRSA-N |

SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Isomeric SMILES |

C(=C\C(=O)O)\C(=C/C(=O)O)\Cl |

Canonical SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Synonyms |

3-chloro-cis,cis-muconate 3-chloro-muconate |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 3 Chloro Cis,cis Muconic Acid

Chemoenzymatic and Enzymatic Synthesis Routes from Chlorinated Precursors

Chemoenzymatic and purely enzymatic syntheses represent sustainable approaches to producing this compound. rsc.org These methods utilize the catalytic power of enzymes, often derived from microorganisms, to perform specific chemical transformations on chlorinated starting materials. This biocatalytic approach is noted for its high selectivity and operation under mild reaction conditions. rsc.org

A key strategy involves the use of whole microbial cells or isolated enzymes to convert chlorinated aromatic compounds into the desired product. For instance, a microbial association involving Acinetobacter calcoaceticus and Alcaligenes faecalis has been shown to transform 3-chlorobenzoic acid into 2-chloro-cis,cis-muconic acid (an alternate name for this compound). In this symbiotic relationship, A. calcoaceticus performs the initial conversion, and A. faecalis then consumes the product, driving the metabolic process. Fungi, such as Aspergillus nidulans, also demonstrate the ability to produce 3-chloro-cis,cis-muconate (B1234730) as an intermediate during the degradation of 3-chlorophenol.

The central enzyme in the bioproduction of this compound is a specialized form of catechol 1,2-dioxygenase, often referred to as chlorocatechol 1,2-dioxygenase. asm.org This enzyme catalyzes the critical step of aromatic ring cleavage. Specifically, it facilitates the intradiol or ortho-cleavage of 3-chlorocatechol (B1204754), breaking the bond between the two hydroxyl-bearing carbon atoms to yield 2-chloro-cis,cis-muconate (B1241311). asm.org

The biocatalytic production of this compound starts from various chlorinated aromatic compounds. The selection of the precursor dictates the initial steps of the metabolic pathway.

Key Precursors and Pathways:

3-Chlorocatechol: This is the most direct precursor. It is subjected to ortho-ring cleavage by chlorocatechol 1,2-dioxygenase to directly form this compound. nih.govresearchgate.net This conversion has been demonstrated using transgenic poplar calli expressing the cbnA gene for chlorocatechol dioxygenase.

3-Chlorobenzoic Acid: This compound is converted by microorganisms like Acinetobacter calcoaceticus into this compound.

3-Chlorophenol: Fungi such as Aspergillus nidulans can process 3-chlorophenol, leading to the formation of 3-chloro-cis,cis-muconate as a metabolic intermediate.

The core reaction mechanism for all these precursors involves an initial conversion to 3-chlorocatechol, followed by the enzymatic ring fission catalyzed by chlorocatechol 1,2-dioxygenase. This biocatalytic platform can be scaled up, using cellular lysates containing the necessary enzymes to produce gram-scale quantities of substituted muconic acids. rsc.org

Table 1: Biocatalytic Production of this compound

| Precursor Compound | Microorganism/Enzyme System | Product |

|---|---|---|

| 3-Chlorocatechol | Chlorocatechol 1,2-dioxygenase (e.g., from Rhodococcus opacus) | This compound asm.org |

| 3-Chlorobenzoic acid | Acinetobacter calcoaceticus & Alcaligenes faecalis | This compound |

| 3-Chlorophenol | Aspergillus nidulans | 3-Chloro-cis,cis-muconate |

| 4-Chlorocatechol (B124253) | Chlorocatechol 1,2-dioxygenase | This compound asm.org |

Chemical Synthetic Methodologies for this compound and Related Isomers

While biocatalytic methods are prominent, chemical synthesis offers an alternative route. Traditional chemical synthesis of muconic acids often involves the oxidative cleavage of catechols using strong oxidizing agents. rsc.org For instance, methods for producing the parent cis,cis-muconic acid include using reagents like performic acid or ozone. rsc.orgpreprints.org A chemical method for preparing 3-chlorocatechol, a key precursor for subsequent steps, involves the Dakin oxidation of 3-chlorosalicylaldehyde. rsc.org

Chemical synthesis of muconic acid and its derivatives can be challenging, often requiring harsh conditions and potentially leading to a mixture of by-products, which necessitates complex purification processes. tandfonline.com

Improving the efficiency and yield of chemical synthesis is a key area of research. For the related synthesis of cis,cis-muconic acid from catechol, optimization strategies have been developed that could be applicable to chlorinated analogs. One such method involves the ozonolysis of catechol in the presence of a hydrophilic base. preprints.orgmdpi.com This approach was found to increase the yield to 56% by precipitating the muconate salt as it forms, which prevents its subsequent degradation by ozone. preprints.orgmdpi.com

Further optimization can be achieved by adjusting parameters such as ozone concentration and reaction time. For example, increasing the ozone concentration was shown to accelerate the formation of cis,cis-muconic acid, achieving the highest yield in a shorter time frame. mdpi.com Another highly efficient method involves the use of performic acid with an iron salt catalyst, which can achieve yields of up to 84% for the parent muconic acid through a simple filtration process. rsc.org These principles—controlling product stability and optimizing catalyst and reagent concentrations—are central to enhancing yields in chemical approaches.

Both biosynthetic and chemical methods for producing muconic acids have distinct advantages and disadvantages regarding sustainability and efficiency.

Biosynthetic Routes: These are often considered "greener" as they utilize renewable feedstocks (like glucose or lignin (B12514952) derivatives) and operate under mild, aqueous conditions, avoiding harsh chemicals and high energy inputs. tandfonline.compnnl.gov The high selectivity of enzymes minimizes the formation of unwanted by-products. mdpi.com However, industrial-scale bioproduction can face challenges such as low product concentrations in fermentation broths, which can make extraction and purification difficult and costly. preprints.orgmdpi.com

Chemical Routes: Traditional chemical synthesis often relies on non-renewable, petroleum-based feedstocks like benzene, which is a known carcinogen. tandfonline.com These processes can involve toxic reagents and catalysts, generating significant environmental concerns and requiring complex post-reaction treatments. tandfonline.compreprints.org However, chemical methods can be advantageous for large-scale industrial synthesis due to potentially higher product concentrations and more established infrastructure. preprints.org Newer "green chemistry" approaches aim to mitigate the environmental impact by using safer reagents and more efficient catalysts. rsc.orgpreprints.org

Table 2: Comparison of Synthetic Approaches for Muconic Acids

| Feature | Biosynthetic/Chemoenzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Starting Materials | Renewable resources (sugars, lignin), chlorinated aromatics rsc.orgtandfonline.com | Petroleum-based (e.g., benzene), catechols tandfonline.comrsc.org |

| Reaction Conditions | Mild (ambient temperature, neutral pH, aqueous) rsc.org | Often harsh (high temperature/pressure, strong acids/oxidants) tandfonline.com |

| Sustainability | High (reduced waste, renewable feedstock, lower energy) tandfonline.compreprints.org | Generally lower (non-renewable feedstock, hazardous waste) tandfonline.com |

| Selectivity | Very high (stereospecific and regiospecific) mdpi.com | Can be lower, leading to isomeric mixtures and by-products mdpi.com |

| Scalability Issues | Low product titers, complex downstream processing preprints.orgmdpi.com | Established industrial processes, but purification can be complex tandfonline.com |

Stereochemical Control and Isomer Formation in Synthesis

Muconic acid exists in three isomeric forms: cis,cis, cis,trans, and trans,trans. wikipedia.org Controlling which isomer is produced is a critical aspect of its synthesis.

The enzymatic ortho-cleavage of a catechol ring by catechol 1,2-dioxygenase is inherently stereospecific, yielding exclusively the cis,cis-isomer. tandfonline.com This makes biocatalytic routes highly advantageous for producing pure cis,cis-muconic acid or its derivatives.

However, the cis,cis isomer is not always stable. Under acidic conditions, cis,cis-muconic acid can readily isomerize to the more stable cis,trans form. mdpi.comresearchgate.net This isomerization can occur during the fermentation process depending on the culture pH or during downstream processing. researchgate.net In contrast, under alkaline conditions, the deprotonated cis,cis-muconate (B1241781) dianion is stable and does not isomerize. mdpi.comresearchgate.net Therefore, maintaining careful pH control is essential to prevent the formation of unwanted isomers during both production and purification. Chemical synthesis pathways may offer less stereochemical control and can sometimes result in a mixture of isomers, requiring additional separation steps. mdpi.com

Enzymatic Dehalogenation Mechanisms of this compound

The enzymatic degradation of this compound is a critical step in the breakdown of various chlorinated aromatic compounds by microorganisms. This process primarily involves dehalogenation, a reaction catalyzed by specific enzymes that have evolved to handle these xenobiotic compounds.

Role of Chloromuconate Cycloisomerases (EC 5.5.1.7) in Dechlorination

Chloromuconate cycloisomerase (EC 5.5.1.7) is the key enzyme responsible for the dehalogenation of this compound. nih.govwikipedia.orgcreative-enzymes.com This enzyme catalyzes the cycloisomerization of its substrate, which leads to the elimination of the chlorine substituent. nih.gov This reaction is a crucial part of the modified ortho-cleavage pathway employed by bacteria to degrade chloroaromatic compounds. asm.orgd-nb.info The enzyme requires manganese (Mn2+) as a cofactor for its activity. wikipedia.orgcreative-enzymes.com

The reaction mechanism involves an intramolecular transfer, converting 3-chloro-cis,cis-muconate into an unstable intermediate, which then loses a chloride ion. asm.orgnih.gov This process is distinct from the action of muconate cycloisomerases, which act on non-chlorinated substrates. nih.gov The efficiency of chloromuconate cycloisomerases in catalyzing this dechlorination step is a result of evolutionary adaptation to the presence of chlorinated compounds in the environment. asm.org

Differentiation of Muconate and Chloromuconate Cycloisomerase Specificity

Muconate cycloisomerases (EC 5.5.1.1) and chloromuconate cycloisomerases (EC 5.5.1.7) are homologous enzymes but exhibit significant differences in their substrate specificity and the products they form. nih.govnih.gov While muconate cycloisomerases primarily convert cis,cis-muconate to (4S)-muconolactone, they show very low activity towards chlorinated substrates like 3-chloro-cis,cis-muconate. nih.govnih.gov

In contrast, chloromuconate cycloisomerases have a broader substrate range that includes various chlorinated muconates. nih.gov For instance, the chloromuconate cycloisomerase from Ralstonia eutropha JMP134 (pJP4) displays high specificity for 2,4-dichloro-, 3-chloro-, and 3-methyl-cis,cis-muconate. nih.gov Structural comparisons between the two enzyme types reveal marked differences in the polarity, accessibility, and hydrogen-bonding potential of the active site, which accounts for the altered substrate specificity. iucr.org Site-directed mutagenesis studies have shown that changing specific amino acid residues in muconate cycloisomerase to those found in chloromuconate cycloisomerase can increase its activity towards 3-chloro-cis,cis-muconate, though it doesn't change the final product from protoanemonin (B48344) to cis-dienelactone (B1242186). nih.gov

Table 1: Comparison of Muconate Cycloisomerase and Chloromuconate Cycloisomerase

| Feature | Muconate Cycloisomerase (EC 5.5.1.1) | Chloromuconate Cycloisomerase (EC 5.5.1.7) |

|---|---|---|

| Primary Substrate | cis,cis-Muconate | 3-Chloro-cis,cis-muconate, 2,4-Dichloro-cis,cis-muconate |

| Primary Product | (4S)-Muconolactone | cis-Dienelactone, trans-Dienelactone |

| Activity on 3-Chloro-cis,cis-muconate | Low; produces the toxic protoanemonin. nih.govasm.org | High; produces dienelactones. nih.govasm.org |

| Evolutionary Role | Catabolism of non-chlorinated aromatics. nih.gov | Catabolism of chlorinated aromatic compounds. nih.gov |

Formation of Dienelactones (e.g., cis-Dienelactone, protoanemonin) as Products

The enzymatic conversion of this compound results in the formation of different dienelactone products, depending on the enzyme involved. nih.gov Chloromuconate cycloisomerases convert 3-chloro-cis,cis-muconate into cis-dienelactone (cis-4-carboxymethylenebut-2-en-4-olide). nih.govasm.orgnih.gov This reaction proceeds through a mechanism where the rate of chloride elimination from the enol-enolate intermediate is enhanced relative to the rate of proton addition. asm.org

Conversely, when muconate cycloisomerases act on 3-chloro-cis,cis-muconate, they predominantly form the bacteriotoxic compound protoanemonin. nih.govnih.gov The formation of protoanemonin involves the cycloisomerization to 4-chloromuconolactone, which is then protonated before chloride elimination and decarboxylation occur. nih.gov The ability of chloromuconate cycloisomerases to avoid the formation of the toxic protoanemonin is a key evolutionary adaptation for the degradation of chlorinated aromatic compounds. asm.org

Catabolic Pathways and Downstream Metabolites

Following the initial dehalogenation and cycloisomerization, the resulting dienelactones are further metabolized through specific catabolic pathways, leading to intermediates of central metabolism.

Conversion to Maleoylacetic Acid and Subsequent Transformations

The cis-dienelactone formed from the action of chloromuconate cycloisomerase is subsequently hydrolyzed by a dienelactone hydrolase (EC 3.1.1.45) to yield maleylacetate (B1240894). asm.orgd-nb.info This conversion is a critical step in funneling the carbon skeleton of the original chlorinated aromatic compound into the next stage of degradation. asm.orgnih.gov

Maleylacetate is then reduced by maleylacetate reductase (EC 1.3.1.32) to 3-oxoadipate, a common intermediate in the catabolism of aromatic compounds. asm.org This series of reactions effectively links the specialized pathway for chlorinated compound degradation to the general metabolic pathways of the cell.

Ortho- and Meta-Cleavage Pathway Involvement in this compound Metabolism

The degradation of chlorinated catechols, the precursors to this compound, can proceed through either a modified ortho-cleavage pathway or a meta-cleavage pathway. asm.orgresearchgate.netnih.gov The formation of 3-chloro-cis,cis-muconate from 4-chlorocatechol is a characteristic step of the modified ortho-cleavage pathway, initiated by a chlorocatechol 1,2-dioxygenase. asm.orgd-nb.info This is the primary route discussed for the metabolism of this compound.

However, some bacteria can utilize a meta-cleavage pathway for the degradation of chlorocatechols. nih.gov In this pathway, 4-chlorocatechol is cleaved to form 5-chloro-2-hydroxymuconic acid semialdehyde. researchgate.net While meta-cleavage of 3-chlorocatechol can sometimes lead to the formation of a reactive acylchloride that inactivates the cleavage enzyme, some bacteria, like Pseudomonas putida GJ31, possess a resistant catechol 2,3-dioxygenase that allows them to successfully degrade chloroaromatics via this pathway. nih.gov The choice between the ortho- and meta-cleavage pathways depends on the specific enzymatic machinery of the degrading microorganism. frontiersin.org

Genetic Regulation and Molecular Biology of this compound Degradation

The microbial degradation of this compound is a highly regulated process involving specific gene clusters and enzymes. This compound is a key intermediate in the breakdown of various chlorinated aromatic compounds, such as 4-chlorophenol (B41353), 4-chlorocatechol, and 3-chlorobenzoate (B1228886). d-nb.infonih.govasm.org The genetic systems responsible for this degradation are typically located on plasmids and are organized into operons that ensure the coordinated expression of the necessary catabolic enzymes. asm.orgnih.gov

A well-studied example is the tfd gene cluster, found in various bacteria like Ralstonia eutropha JMP134 and certain Cupriavidus and Caballeronia species. researchgate.netmdpi.com This cluster encodes the enzymes for the modified ortho-cleavage pathway. Key genes involved in the direct metabolism of this compound and its precursors include:

tfdC (or clcA) : This gene encodes chlorocatechol 1,2-dioxygenase, the enzyme that cleaves the aromatic ring of chlorocatechols to produce chloromuconates. d-nb.inforesearchgate.netnih.gov For instance, it converts 4-chlorocatechol into 3-chloro-cis,cis-muconate. d-nb.infoasm.org

tfdD (or clcB) : This gene codes for chloromuconate cycloisomerase, a crucial enzyme that catalyzes the conversion of 3-chloro-cis,cis-muconate to cis-dienelactone, a reaction that involves the elimination of a chloride ion. d-nb.inforesearchgate.netasm.org

tfdE (or clcD) : This gene encodes dienelactone hydrolase, which hydrolyzes cis-dienelactone to maleylacetate. d-nb.inforesearchgate.netnih.gov

tfdF : This gene is responsible for maleylacetate reductase, which reduces maleylacetate to 3-oxoadipate, funneling it into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

In some bacteria, such as Rhodococcus opacus 1CP, a different set of genes, designated clc, governs this pathway. nih.govnih.gov A 9.5-kb fragment from this strain was found to contain a gene cluster including ClcA2 (a second chlorocatechol 1,2-dioxygenase), ClcB2 (a second chloromuconate cycloisomerase), and ClcD2 (a second dienelactone hydrolase). nih.gov These genes represent new evolutionary lines of these enzymes and are only distantly related to previously known chlorocatechol enzymes. nih.gov Regulation of these pathways is often controlled by transcriptional regulators, such as the LysR-type regulator (CatR), which can respond to the presence of intermediates like muconate, ensuring the enzymes are synthesized only when their substrate is available. nih.gov

Table 1: Key Genes in this compound Degradation

| Gene Designation | Enzyme Encoded | Function in Pathway | Example Organism(s) |

|---|---|---|---|

tfdC / clcA |

Chlorocatechol 1,2-dioxygenase | Cleavage of chlorocatechol to form chloromuconate | Ralstonia eutropha, Rhodococcus opacus |

tfdD / clcB |

Chloromuconate cycloisomerase | Conversion of 3-chloro-cis,cis-muconate to cis-dienelactone | Ralstonia eutropha, Rhodococcus opacus |

tfdE / clcD |

Dienelactone hydrolase | Hydrolysis of dienelactone to maleylacetate | Ralstonia eutropha, Rhodococcus opacus |

tfdF |

Maleylacetate reductase | Reduction of maleylacetate to 3-oxoadipate | Ralstonia eutropha |

clcF |

5-chloromuconolactone (B1176566) dehalogenase | Dehalogenation of 5-chloromuconolactone to cis-dienelactone | Rhodococcus opacus 1CP |

Characterization of Microbial Strains and Consortia Involved in Degradation

A diverse range of microorganisms, including single bacterial strains, fungi, and complex microbial consortia, have been identified for their ability to degrade this compound and its precursors. These microbes have been isolated from various environments, particularly from contaminated soils. mdpi.comepa.govkent.ac.uk

Individual bacterial strains from several genera are known degraders. Pseudomonas species, such as P. putida GJ31 and P. knackmussii B-13, are frequently cited for their capacity to mineralize chloroaromatics via the modified ortho-cleavage pathway. d-nb.infoasm.orgcore.ac.uk Gram-positive bacteria like Rhodococcus opacus 1CP and Streptomyces rochei 303 also possess robust degradation capabilities. d-nb.infonih.gov Other notable genera include Alcaligenes, Burkholderia, Caballeronia, Paraburkholderia, and Cupriavidus. d-nb.infonih.govmdpi.com The fungus Aspergillus nidulans has also been shown to metabolize chlorophenols, producing 3-chloro-cis,cis-muconate as an intermediate. ub.edu

Microbial consortia, or communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. frontiersin.orgmdpi.com This is due to metabolic cooperation, where intermediates produced by one species can be utilized by another. mdpi.com For example, a consortium of Acinetobacter calcoaceticus and Alcaligenes faecalis was shown to degrade 3-chlorobenzoic acid, with the former transforming the substrate to 2-chloro-cis,cis-muconic acid and the latter completing the catabolism. cabidigitallibrary.org Another characterized consortium capable of degrading 4-chloroaniline (B138754) consisted of Chryseobacterium indologenes, Comamonas testosteroni, Pseudomonas corrugata, and Stenotrophomonas maltophilia. kent.ac.uk Such consortia are often more resilient and adaptable in complex environments. frontiersin.org

Table 2: Examples of Microorganisms Degrading this compound Precursors

| Microorganism/Consortium | Type | Source Compound(s) | Key Pathway |

|---|---|---|---|

| Rhodococcus opacus 1CP | Bacterium (Gram-positive) | 2-Chlorophenol, 4-Chlorophenol | Modified ortho-cleavage nih.govnih.gov |

| Pseudomonas putida GJ31 | Bacterium (Gram-negative) | Chlorobenzene | Meta-cleavage d-nb.infonih.govcore.ac.uk |

| Ralstonia eutropha JMP134 | Bacterium (Gram-negative) | 2,4-Dichlorophenoxyacetate | Modified ortho-cleavage researchgate.net |

| Burkholderia sp. RKJ 800 | Bacterium (Gram-negative) | 4-Chloro-2-aminophenol | Modified ortho-cleavage nih.gov |

| Aspergillus nidulans | Fungus | Monochlorophenols | Ortho-cleavage ub.edu |

| C. indologenes, C. testosteroni, P. corrugata, S. maltophilia | Bacterial Consortium | 4-Chloroaniline | Ortho-cleavage kent.ac.uk |

| Acinetobacter calcoaceticus & Alcaligenes faecalis | Bacterial Consortium | 3-Chlorobenzoic acid | Ortho-cleavage cabidigitallibrary.org |

The efficiency of this compound degradation varies significantly among different microbial species and is influenced by enzyme kinetics and substrate specificity. Comparative studies have highlighted these differences, providing insight into which strains may be more effective for bioremediation.

For instance, studies on soil isolates demonstrated that bacteria from the genera Caballeronia and Paraburkholderia exhibited higher maximum specific growth rates on 3-chlorobenzoate compared to a Cupriavidus strain, degrading 5 mM of the compound within 20–28 hours. mdpi.com This suggests a more efficient upstream pathway leading to the formation and subsequent degradation of chloromuconate. mdpi.com

Enzyme-level comparisons reveal key differences. The chlorocatechol 1,2-dioxygenase (ClcA2) from Rhodococcus opacus 1CP was found to convert 3-chlorocatechol (precursor to 2-chloro-cis,cis-muconate) three times more effectively than 4-chlorocatechol (precursor to 3-chloro-cis,cis-muconate), as judged by kcat/Km ratios. asm.org In contrast, a bacterial consortium degrading 4-chloroaniline showed catechol 1,2-dioxygenase activity that was much higher for the non-chlorinated substrate catechol (156 U/g protein) than for 4-chlorocatechol (17.2 U/g protein), indicating a clear preference for non-chlorinated compounds and a potential rate-limiting step in the degradation of chloroaromatics. kent.ac.uk

Furthermore, the enzymes themselves show distinct properties across species. The chloromuconate cycloisomerases from Gram-positive Rhodococcus erythropolis 1CP differ significantly from those in Gram-negative bacteria; they convert 2-chloro-cis,cis-muconate exclusively to 5-chloromuconolactone and cannot catalyze the subsequent elimination of chloride, suggesting an independent evolution of this metabolic capability. nih.gov These functional distinctions underscore the metabolic diversity among microbes and are critical for selecting appropriate strains for specific bioremediation challenges.

Table 3: Comparative Degradation and Enzyme Activity Data

| Microorganism(s) | Substrate(s) | Finding | Reported Value/Ratio |

|---|---|---|---|

| Caballeronia sp. 19CS4-2 & Paraburkholderia sp. 19CS9-1 vs. Cupriavidus sp. 19C6 | 3-Chlorobenzoate | Higher specific growth rate and faster degradation. | Degraded 5 mM in 20-28 hours mdpi.com |

| Rhodococcus opacus 1CP | 3-Chlorocatechol vs. 4-Chlorocatechol | Higher enzyme efficiency for 3-chlorocatechol. | 3:1 activity ratio (kcat/Km) for ClcA2 enzyme asm.org |

| Soil Bacterial Consortium | Catechol vs. 4-Chlorocatechol | Higher enzyme activity for non-chlorinated substrate. | 156 U/g protein vs. 17.2 U/g protein kent.ac.uk |

| Rhodococcus erythropolis 1CP | 2-chloro-cis,cis-muconate | Different product specificity compared to Gram-negative bacteria. | Forms 5-chloromuconolactone as the sole product nih.gov |

Kinetic Characterization of Biocatalysts Utilizing this compound

The kinetic properties of enzymes that metabolize this compound reveal crucial aspects of their catalytic efficiency and substrate preference. Chloromuconate cycloisomerases (CMCIs) are specialized enzymes that convert 3-chloro-cis,cis-muconate to cis-dienelactone, a critical step in the degradation of chloroaromatics. nih.govasm.org In contrast, conventional muconate cycloisomerases (MCIs) typically convert this substrate to the toxic compound protoanemonin. nih.govasm.org

Studies on the muconate cycloisomerase (CatB) from Pseudomonas putida have shown that it has a specific activity of 3.4 U/mg for 3-chloro-cis,cis-muconate. nih.gov The chloromuconate cycloisomerase from Ralstonia eutropha JMP134 exhibits high turnover rates for 3-chloro-cis,cis-muconate. nih.gov The kinetic parameters for various enzymes with different substituted muconates have been determined, highlighting the diversity in their catalytic efficiencies. For instance, the wild-type muconate cycloisomerase from P. putida PRS2000 shows a high turnover rate for cis,cis-muconate, but significantly lower activity for chlorinated muconates like 3-chloro-cis,cis-muconate. nih.gov

Interactive Table: Kinetic Parameters of Muconate Cycloisomerases

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| P. putida MCI (wild-type) | cis,cis-Muconate | 130 | 4.5 | 29 |

| P. putida MCI (wild-type) | 3-Chloro-cis,cis-muconate | 0.012 | 130 | 0.000092 |

| P. putida MCI (A271S variant) | 3-Chloro-cis,cis-muconate | 0.045 | 18 | 0.0025 |

| P. putida MCI (I54V variant) | 3-Chloro-cis,cis-muconate | 0.022 | 11 | 0.002 |

Substrate Specificity and Regiospecificity of Enzymes Towards this compound

Enzymes involved in the degradation of chloroaromatics exhibit distinct substrate specificities. Chloromuconate cycloisomerases have evolved to efficiently handle chlorinated substrates like 3-chloro-cis,cis-muconate, while muconate cycloisomerases are generally more active on non-chlorinated or methylated muconates. nih.govnih.gov For example, the muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus readily transform 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate but are poor catalysts for 3-chloro-cis,cis-muconate. nih.gov

The regiospecificity of these enzymes is also a key feature. Muconate cycloisomerases can catalyze both 1,4- and 3,6-cycloisomerization of 2-chloro-cis,cis-muconate, leading to a mixture of products. nih.gov In contrast, chloromuconate cycloisomerases often show a preference for a specific cycloisomerization direction, which is crucial for the subsequent dehalogenation step. nih.gov The chloromuconate cycloisomerase from Rhodococcus opacus 1CP is highly specific for the position of the chloride on the substrate. nih.gov

The product outcome is a major differentiator between these enzyme classes when acting on 3-chloro-cis,cis-muconate. Chloromuconate cycloisomerases produce cis-dienelactone, whereas muconate cycloisomerases form protoanemonin. nih.govasm.org This difference is attributed to the relative rates of chloride elimination versus protonation of the reaction intermediate. asm.orgasm.org

Structural Elucidation of this compound-Converting Enzymes via X-ray Crystallography and NMR

The three-dimensional structures of several muconate and chloromuconate cycloisomerases have been determined, providing invaluable insights into their function. wikipedia.orgiucr.org The crystal structure of chloromuconate cycloisomerase from Alcaligenes eutrophus JMP134(pJP4) was solved at 3 Å resolution, revealing an octameric protein with each subunit comprising two domains, one of which is an α/β-barrel. iucr.orgrhea-db.org Comparison with the structure of muconate cycloisomerase from Pseudomonas putida highlighted significant differences in the active site channel's polarity, accessibility, and hydrogen-bonding potential, which account for the altered substrate specificity. iucr.org

The initial structural model of the chloromuconate cycloisomerase from A. eutrophus was later re-evaluated and refined, correcting the space group from I4 to I422 and rectifying errors in the chain tracing. iucr.orgnih.gov The structure of 2-chloromuconate cycloisomerase from Rhodococcus opacus 1CP has also been solved, and molecular docking studies have helped identify residues responsible for its high substrate specificity and lack of dehalogenation activity. nih.gov A key finding is the potential role of a histidine residue in a loop that closes over the active site, which may be linked to the inability of this enzyme and muconate cycloisomerases to dehalogenate. nih.gov As of late 2007, three structures for this class of enzymes have been deposited in the Protein Data Bank with accession codes 1CHR, 1NU5, and 2CHR. wikipedia.org

Site-Directed Mutagenesis and Rational Protein Engineering for Catalytic Enhancement

Site-directed mutagenesis has been a powerful tool to probe the structure-function relationships of enzymes that process this compound and to engineer variants with improved properties. Based on structural comparisons between muconate and chloromuconate cycloisomerases, specific amino acid residues in the P. putida muconate cycloisomerase were targeted for mutation. nih.gov

Variants such as A271S and I54V exhibited significantly increased specificity constants for 3-chloro-cis,cis-muconate, with 27- and 22-fold increases, respectively. nih.gov Despite these kinetic improvements, the engineered enzymes still produced protoanemonin from 3-chloro-cis,cis-muconate, indicating that enhancing catalytic efficiency alone is not sufficient to switch the reaction product to cis-dienelactone. nih.gov

A pivotal study involved mutating the proton-donating residue Lys169 in the P. putida muconate cycloisomerase to alanine (B10760859) (K169A). nih.govasm.orgnih.gov This variant showed a drastically reduced rate for substrates requiring protonation, such as cis,cis-muconate. nih.govasm.org However, it was still active on 3-chloro- and 2,4-dichloro-cis,cis-muconate, but interestingly, it produced cis-dienelactone and 2-chloro-cis-dienelactone, respectively, instead of the protoanemonin products formed by the wild-type enzyme. nih.govnih.gov This demonstrated that eliminating the protonation step redirects the reaction pathway towards dehalogenation.

Mechanistic Investigations of Chloride Elimination and Cycloisomerization Reactions

The mechanism of chloride elimination from 3-chloro-cis,cis-muconate is a key distinction between muconate and chloromuconate cycloisomerases. The reaction is believed to proceed through a lactonic enol/enolate intermediate. nih.govresearchgate.net

In muconate cycloisomerases, the cycloisomerization of 3-chloro-cis,cis-muconate to 4-chloromuconolactone is followed by protonation of the exocyclic carbon by an active site lysine (B10760008) (like Lys169 in P. putida MCI). nih.govnih.gov This leads to the subsequent elimination of chloride and decarboxylation to form the toxic product, protoanemonin. nih.govasm.orgnih.gov

In contrast, chloromuconate cycloisomerases appear to have evolved to favor direct chloride elimination from the enol/enolate intermediate over protonation. nih.govnih.govresearchgate.net This increased rate of chloride abstraction prevents the formation of protoanemonin and instead yields cis-dienelactone. asm.orgasm.org The study of the K169A variant of P. putida muconate cycloisomerase strongly supports this hypothesis. By removing the proton-donating lysine, the variant mimics the chloromuconate cycloisomerase reaction, directly eliminating chloride from the intermediate to form cis-dienelactone. nih.govnih.gov This suggests that the evolution of chloromuconate cycloisomerases involved enhancing the rate of chloride abstraction relative to proton addition to the enol/enolate intermediate. asm.orgasm.org

Significance of Muconic Acid Derivatives As Key Metabolic Intermediates

Muconic acid and its derivatives are central intermediates in the catabolism of aromatic compounds by microorganisms, particularly through the β-ketoadipate pathway. osti.govnih.gov This pathway is a crucial mechanism for the breakdown of natural and xenobiotic aromatic molecules, funneling them into central metabolism. The cis,cis-isomer of muconic acid is a particularly important platform chemical that can be converted into valuable industrial products like adipic acid and terephthalic acid, which are used in the production of nylon and other polymers. chemsrc.comselleckchem.com

The study of muconic acid derivatives, such as the chlorinated forms, is essential for understanding the metabolic versatility of microorganisms. The enzymatic steps involved in the formation and further conversion of these derivatives are a major area of research in metabolic engineering and biocatalysis. nih.govnih.govasm.org By harnessing and optimizing these microbial pathways, researchers aim to develop sustainable methods for producing valuable chemicals from renewable resources, including lignin (B12514952), an abundant aromatic polymer. osti.govbohrium.com

Historical Perspective on the Discovery and Initial Characterization of 3 Chloro Cis,cis Muconic Acid

The discovery and characterization of 3-chloro-cis,cis-muconic acid are intrinsically linked to research on the microbial degradation of chlorinated aromatic compounds. It was not discovered as a standalone, naturally occurring product but rather identified as a key metabolic intermediate. Early studies on bacteria capable of breaking down pollutants like chlorophenols and chloroanilines led to the elucidation of the metabolic pathways involved.

During investigations into the degradation of 4-chloroaniline (B138754) by bacterial consortia, researchers observed the accumulation of 4-chlorocatechol (B124253). academicjournals.orgacademicjournals.org Subsequent enzymatic assays revealed the activity of catechol 1,2-dioxygenase, an enzyme that cleaves the aromatic ring of 4-chlorocatechol to form this compound. academicjournals.orgacademicjournals.org Similarly, studies on the metabolism of 4-chlorophenoxyacetic acid showed its conversion to 4-chlorocatechol, which was then transformed into this compound. epa.gov

These initial characterizations were performed using techniques like spectrophotometry, following the formation of the muconic acid derivative at a specific wavelength (around 260 nm), and later confirmed by High-Performance Liquid Chromatography (HPLC). academicjournals.orgnih.govnih.gov The identification of this compound was crucial in piecing together the modified ortho-cleavage pathway for chloroaromatic degradation, highlighting how microorganisms adapt their metabolic machinery to process xenobiotic substances. nih.gov

Overview of Research Trajectories Pertaining to 3 Chloro Cis,cis Muconic Acid

Research involving 3-chloro-cis,cis-muconic acid has primarily followed two main trajectories: environmental bioremediation and enzymatic biocatalysis.

Bioremediation: A significant body of research focuses on understanding the role of this compound in the complete mineralization of chlorinated pollutants. Studies have shown that while it is a key intermediate, its subsequent degradation can be a rate-limiting step in some microorganisms. academicjournals.org For instance, the enzyme muconate cycloisomerase, which further processes muconic acids, can be inhibited by or less efficient with chlorinated substrates, leading to the accumulation of intermediates and potential toxicity. nih.govnih.gov Research in this area aims to identify and characterize more efficient enzymes and microbial strains for the complete breakdown of these pollutants.

Enzymatic and Biocatalytic Studies: The enzymes involved in the formation and conversion of this compound are of great interest for their catalytic mechanisms and potential applications. The enzyme catechol 1,2-dioxygenase catalyzes the formation of this compound from 4-chlorocatechol (B124253). academicjournals.org The subsequent enzyme, chloromuconate cycloisomerase, is responsible for its conversion, a crucial step that involves the elimination of the chlorine atom. nih.govnih.gov Researchers are exploring the substrate specificity and reaction mechanisms of these enzymes through techniques like site-directed mutagenesis to understand and potentially engineer their catalytic properties for specific applications in biocatalysis and synthetic biology. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₄ | nih.gov |

| Molecular Weight | 176.55 g/mol | nih.gov |

| CAS Number | 22752-96-1 | nih.gov |

| IUPAC Name | (2E,4Z)-3-chlorohexa-2,4-dienedioic acid | nih.gov |

| Canonical SMILES | C(C(=C(C(=O)O)Cl)C=C)C(=O)O | nih.gov |

| InChI Key | XJDFPBHZYUDXSA-VWLOTQADSA-N | nih.gov |

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Precursor/Substrate | Product |

| Catechol 1,2-dioxygenase | Ring cleavage of chlorocatechol | 4-Chlorocatechol | This compound |

| Chloromuconate cycloisomerase | Cycloisomerization and dehalogenation | This compound | cis-Dienelactone (B1242186) |

This article focuses exclusively on the chemical compound this compound, detailing its synthesis through various pathways. The content is structured to provide a thorough and scientifically accurate overview based on the specified outline.

Environmental Dynamics and Ecological Relevance of 3 Chloro Cis,cis Muconic Acid

Occurrence and Persistence as an Environmental Intermediate in Chlorinated Compound Degradation

3-Chloro-cis,cis-muconic acid is a significant, though often transient, intermediate in the aerobic microbial degradation of various chlorinated aromatic compounds. ub.eduepa.govfrontiersin.org Its formation is a key step in the breakdown of pollutants such as chlorobenzenes, chlorophenols, and certain herbicides. epa.govd-nb.infonih.gov Specifically, it arises from the ortho-cleavage of 4-chlorocatechol (B124253), a common metabolite in the degradation pathways of these contaminants. epa.govnih.govasm.org For instance, the degradation of 4-chlorophenol (B41353) (4CP) by certain bacteria proceeds through the formation of 4-chlorocatechol, which is then cleaved by a catechol-1,2-dioxygenase to yield this compound. d-nb.info Similarly, the breakdown of the herbicide diuron (B1670789) can lead to the formation of 3,4-dichloroaniline (B118046) (3,4-DCA), which, through a series of reactions including dehalogenation and hydroxylation, can form 4-chlorocatechol and subsequently this compound. nih.govfrontiersin.org

The persistence of this compound in the environment is generally considered to be low, as it is typically further metabolized by microorganisms. fishersci.at However, its transient accumulation can occur, particularly if the subsequent enzymatic steps in the degradation pathway are slow or inhibited. academicjournals.org For example, in some microbial consortia, the conversion of this compound can be a rate-limiting step, leading to its temporary buildup. academicjournals.org The compound's water solubility suggests it is likely to be mobile in aqueous systems and soil, though its bioaccumulation potential is considered low. fishersci.at The abiotic transformation of 3-chloro-cis,cis-muconate (B1234730) to cis-dienelactone (B1242186) at neutral pH is not considered a likely event. ub.edu

The following table summarizes the role of this compound as an intermediate in the degradation of various parent compounds.

Table 1: this compound as a Degradation Intermediate

| Parent Compound | Key Precursor Intermediate | Microbial Group | Reference(s) |

|---|---|---|---|

| 4-Chlorophenol | 4-Chlorocatechol | Bacteria | d-nb.info |

| Diuron | 4-Chlorocatechol | Bacteria, Fungi | frontiersin.orgnih.govfrontiersin.org |

| 3-Chlorobenzoic Acid | 4-Chlorocatechol | Bacteria | researchgate.net |

| 4-Chloroaniline (B138754) | 4-Chlorocatechol | Bacteria | academicjournals.org |

| Monochlorophenols | 3-Chlorocatechol (B1204754), 4-Chlorocatechol | Fungi | ub.edu |

Impact on Microbial Community Structure and Function in Contaminated Ecosystems

The presence of this compound and its precursor, 4-chlorocatechol, can exert a selective pressure on microbial communities in contaminated environments. d-nb.info The ability to metabolize these compounds can provide a competitive advantage to certain microbial populations, leading to shifts in community structure and function. researchgate.net For example, in environments contaminated with chlorophenols, bacteria capable of utilizing the modified ortho-cleavage pathway, which involves the formation of this compound, may become dominant. d-nb.info

The following table outlines the enzymes involved in the key transformation steps of the this compound pathway.

Table 2: Key Enzymes in the this compound Pathway

| Enzyme | Reaction Catalyzed | Product | Reference(s) |

|---|---|---|---|

| Chlorocatechol 1,2-dioxygenase | Cleavage of 4-chlorocatechol | This compound | d-nb.infonih.gov |

| Chloromuconate cycloisomerase | Conversion of this compound | cis-Dienelactone | d-nb.info |

| Dienelactone hydrolase | Conversion of cis-dienelactone | Maleylacetate (B1240894) | d-nb.info |

Abiotic Transformation Processes of this compound in Environmental Matrices

While the primary fate of this compound in the environment is microbial degradation, abiotic transformation processes can also play a role, albeit generally a lesser one. ub.eduscispace.com The chemical stability of this compound is influenced by environmental factors such as pH. ub.edu However, studies have shown that the abiotic conversion of 3-chloro-cis,cis-muconate to cis-dienelactone is unlikely to occur at neutral pH conditions typically found in many environmental matrices. ub.edu

Advanced Analytical Methodologies for 3 Chloro Cis,cis Muconic Acid Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of 3-chloro-cis,cis-muconic acid from complex biological matrices and reaction mixtures. shimadzu.com Reversed-phase chromatography is the most common mode used for this purpose, leveraging the polarity of the molecule for separation.

Detailed research findings indicate that the choice of stationary and mobile phases is critical for achieving adequate resolution from other muconates and related metabolites. Typically, C8 or C18 columns are employed as the stationary phase. asm.orgnih.govasm.org The mobile phase usually consists of an acidified aqueous solution mixed with an organic solvent, most commonly methanol (B129727). nih.govasm.org The acidic component, often phosphoric acid, ensures that the carboxylic acid groups of the analyte are protonated, leading to better retention and peak shape on the reversed-phase column.

One established method utilizes a reversed-phase C8 column with a mobile phase of 25% (wt/vol) methanol containing 0.1% (wt/vol) H₃PO₄, at a flow rate of 0.9 ml/min. nih.gov Under these conditions, this compound is well-separated from potential byproducts like protoanemonin (B48344), exhibiting a retention volume of 7.4 ml. nih.gov Another set of conditions involves a C8 column with 40% (wt/vol) methanol and 0.1% H₃PO₄, though this may not fully resolve this compound from protoanemonin. nih.gov Detection is typically performed using a UV detector, often monitoring at 260 nm, where muconic acids exhibit strong absorbance, or simultaneously at 210 nm and 260 nm. nih.govacademicjournals.org

| Stationary Phase | Mobile Phase | Flow Rate | Analyte | Retention Volume/Time | Reference |

|---|---|---|---|---|---|

| Grom-SIL 100 C8 | 25% Methanol, 0.1% H₃PO₄ | 0.9 ml/min | This compound | 7.4 ml | nih.gov |

| Grom-SIL 100 C8 | 25% Methanol, 0.1% H₃PO₄ | 0.9 ml/min | Protoanemonin | 6.4 ml | nih.gov |

| Eurospher-100 C18 | 5% Methanol, 0.1% H₃PO₄ | 1.0 ml/min | 2-Chloro-cis,cis-muconic acid | 7.47 min | asm.org |

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Profiling

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is indispensable for the unambiguous structural confirmation of this compound. It provides precise molecular weight information and fragmentation patterns that serve as a molecular fingerprint.

High-resolution mass spectrometry (HR-MS) is particularly valuable, as it can determine the elemental composition of the molecule with high accuracy. For this compound (C₆H₅ClO₄), the calculated exact mass is 175.9876 m/z for the neutral molecule. metabolomicsworkbench.orgmetabolomicsworkbench.org This precision allows for confident differentiation from other compounds with the same nominal mass.

In metabolomics studies investigating the degradation of chloroaromatics, LC-MS is used to profile the array of intermediates. researchgate.netub.edu The mass spectrometer can detect the presence of this compound and its subsequent metabolites, even at very low concentrations. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive M+2 peak in the mass spectrum, which further aids in the identification of chlorinated intermediates. For instance, the mass spectrum of a related compound, E,Z-2-chloro-5-methyl muconic acid, shows a molecular ion peak (M⁺) at m/e 190 and a corresponding M+2 peak with approximately 34% of the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. cdnsciencepub.com

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅ClO₄ | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Exact Mass | 175.9876 | metabolomicsworkbench.orgmetabolomicsworkbench.org |

| PubChem CID | 5280608 | metabolomicsworkbench.orgmetabolomicsworkbench.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed stereochemical analysis of muconic acid derivatives. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, and crucially, the coupling constants between adjacent protons (³J) can definitively establish the cis or trans configuration of the double bonds.

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the olefinic and carboxyl carbons are sensitive to the substitution pattern and stereochemistry. For instance, in E,Z-2-chloro-5-methyl muconic acid, the chlorine substitution on a carbon alpha to a carboxyl group shifts its resonance to δ 163.74. cdnsciencepub.com Such detailed analyses allow for the unequivocal assignment of the structure and stereochemistry of novel muconic acid intermediates formed during microbial metabolism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring reactions involving this compound and for quantifying enzymatic activities. The conjugated diene system of the muconic acid backbone results in strong UV absorbance at a characteristic wavelength (λmax).

For this compound, the λmax has been reported at approximately 257-260 nm. nih.govub.edu This absorbance is routinely used to monitor the activity of enzymes like chlorocatechol 1,2-dioxygenase, which catalyzes the formation of 3-chloro-cis,cis-muconate (B1234730) from 4-chlorocatechol (B124253). asm.orgacademicjournals.org The rate of reaction can be determined by measuring the increase in absorbance at this wavelength over time.

UV-Vis spectroscopy is also used to monitor the subsequent conversion of this compound. For example, its conversion to protoanemonin by muconate cycloisomerase can be observed, although it is noted that the substrate and product have similar absorbance maxima around 260 nm. asm.orgnih.gov However, by recording full overlay spectra (e.g., from 200 to 400 nm) at different time points, shifts in the absorption maximum can reveal the formation of different products. nih.gov The molar extinction coefficient (ε) is crucial for quantitative analysis. For the conversion of 3-chloro-cis,cis-muconate to maleylacetate (B1240894), a differential extinction coefficient (Δε) of 12,400 M⁻¹ cm⁻¹ at 260 nm is used, while the formation of protoanemonin corresponds to a Δɛ of 4,000 M⁻¹ cm⁻¹. nih.gov

| Compound/Process | λmax (nm) | Molar Extinction Coefficient (ε or Δε) (M⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 257-260 | Not specified | nih.govub.edu |

| Conversion to maleylacetate | 260 | 12,400 | nih.gov |

| Formation of protoanemonin | 260 | 4,000 | nih.gov |

| Protoanemonin (standard) | 260 | 14,000 | asm.org |

Development of Specialized Spectrophotometric and Chromatographic Assays

Building upon the fundamental principles of UV-Vis spectroscopy and HPLC, researchers have developed specialized assays for the routine study of enzymes that metabolize this compound. These assays are optimized for specific research questions, such as determining kinetic parameters or identifying reaction products under various conditions.

Specialized spectrophotometric assays are designed to measure the activity of specific enzymes. For example, the activity of muconate cycloisomerase on chloro-substituted substrates is measured at 260 nm. nih.gov A key modification in these assays is the addition of an excess of a downstream enzyme, such as dienelactone hydrolase. nih.gov This ensures that the immediate product of the cycloisomerase reaction is rapidly converted, preventing product inhibition and simplifying the kinetics by measuring the disappearance of the initial substrate. Reaction mixtures are carefully formulated with specific buffer systems (e.g., 30 mM Tris-HCl), pH (e.g., 7.5 or 8.0), and cofactor concentrations (e.g., 1 mM MnSO₄). asm.orgnih.gov

Specialized chromatographic assays involve the development of specific HPLC protocols to resolve complex mixtures of substrates and products. A significant challenge in analyzing 3-chloro-cis,cis-muconate turnover is its co-elution with the toxic byproduct protoanemonin under some standard HPLC conditions. nih.gov To overcome this, a specific method was developed using 25% methanol with 0.1% phosphoric acid, which successfully separates the two compounds, allowing for accurate quantification of product formation. nih.gov These tailored assays, combining optimized reaction conditions with specific analytical protocols, are essential for advancing the molecular-level understanding of chloroaromatic degradation pathways. asm.org

Theoretical and Computational Chemistry Studies on 3 Chloro Cis,cis Muconic Acid

Molecular Modeling of 3-Chloro-cis,cis-muconic Acid Conformation and Reactivity

Molecular modeling provides crucial insights into the three-dimensional structure and dynamic behavior of this compound. This dicarboxylic acid, with the systematic name (2E,4Z)-3-chlorohexa-2,4-dienedioic acid, possesses a flexible backbone due to the presence of three rotatable bonds. lipidmaps.org Its conformation is a key determinant of its reactivity and interaction with other molecules, particularly enzymes.

Computational tools allow for the generation of 3D models and the calculation of various physicochemical properties. These models are essential for visualizing the molecule's spatial arrangement and predicting its behavior in different chemical environments.

Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5ClO4 | nih.gov |

| Molecular Weight | 176.55 g/mol | nih.gov |

| Exact Mass | 175.9876363 Da | nih.gov |

| Heavy Atom Count | 11 | lipidmaps.org |

| Rotatable Bond Count | 3 | lipidmaps.org |

| Hydrogen Bond Donors | 2 | lipidmaps.org |

| Hydrogen Bond Acceptors | 4 | lipidmaps.org |

| Topological Polar Surface Area | 74.60 Ų | lipidmaps.org |

| logP | 0.83 | lipidmaps.org |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reaction mechanisms of molecules like this compound at the atomic level. nrel.gov These calculations provide a deeper understanding of bond stabilities, charge distributions, and the energetic profiles of chemical reactions. nrel.gov

DFT calculations have been instrumental in studying the enzymatic and non-enzymatic reactions involving muconic acids. For instance, in the context of the electrochemical hydrogenation of cis,cis-muconic acid to adipic acid, DFT calculations on palladium and platinum surfaces have suggested that the initial reduction occurs via an outer-sphere proton-coupled electron transfer mechanism. rsc.org While this study focused on the parent muconic acid, the principles can be extended to understand the reactivity of its chlorinated derivatives.

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), are critical for predicting its reactivity. The presence of the electron-withdrawing chlorine atom significantly influences the electronic landscape of the molecule, affecting its susceptibility to nucleophilic or electrophilic attack.

In the context of enzymatic reactions, quantum chemical methods are used to model the reaction pathways within the enzyme's active site. acs.org This involves calculating the energies of reactants, transition states, and products to determine the most favorable reaction mechanism. For example, understanding the mechanism of chloride elimination from 3-chloro-cis,cis-muconate (B1234730) by muconate cycloisomerase has been aided by analyzing the enzyme's active site and the interactions with the substrate. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Enzyme Active Sites

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions with its environment over time. These simulations are particularly valuable for studying the molecule in solution and within the complex and dynamic environment of an enzyme's active site.

In aqueous solution, MD simulations can reveal the preferred conformations of this compound and its hydration shell. This information is crucial as the conformation of the substrate upon entering an enzyme's active site can significantly impact the catalytic process.

Within an enzyme active site, MD simulations can elucidate the specific interactions between this compound and the amino acid residues. For instance, in muconate cycloisomerase, the binding of the negatively charged substrate is thought to be facilitated by positively charged residues like lysine (B10760008) in the active site. nih.gov The replacement of such a residue can negatively affect substrate binding and the subsequent catalytic reaction. nih.gov

Studies on related enzymes, such as chloromuconate cycloisomerase, have highlighted the importance of the active site architecture in determining the reaction's regiochemical course. rhea-db.org The differing cyclization patterns of 3-halo-cis,cis-muconates in different enzymes suggest distinct active site environments. MD simulations can help to visualize and analyze these differences, providing a rationale for the observed product distributions.

The combination of MD simulations with quantum chemical calculations (QM/MM methods) provides a powerful tool for studying enzymatic reactions. This hybrid approach allows for a quantum mechanical treatment of the reacting species within the active site while the rest of the protein and solvent are treated with classical mechanics, offering a balance between accuracy and computational cost. Such studies can provide detailed insights into the entire catalytic cycle, from substrate binding and conformational changes to the chemical transformation and product release.

Future Directions and Research Gaps in 3 Chloro Cis,cis Muconic Acid Research

Exploration of Undiscovered Metabolic Pathways and Novel Enzymatic Activities

Current knowledge reveals that 3-chloro-cis,cis-muconic acid is primarily formed through the ortho-cleavage of 4-chlorocatechol (B124253) by catechol-1,2-dioxygenase. nih.govacademicjournals.org This pathway is a modification of the broader degradation route for aromatic compounds. d-nb.info However, the full extent of metabolic diversity related to its formation and subsequent transformation is likely not yet fully understood.

Future research should focus on:

Identifying alternative formation pathways: Investigating microbial consortia from diverse and extreme environments could unveil novel enzymatic reactions leading to this compound.

Characterizing downstream enzymes: While the conversion of 3-chloro-cis,cis-muconate (B1234730) to downstream metabolites like maleylacetate (B1240894) is known, a deeper characterization of the involved enzymes, such as chloromuconate cycloisomerase, is necessary. d-nb.infoasm.org Understanding their structure, function, and substrate specificity will be critical.

Investigating metabolic regulation: Elucidating the regulatory networks that control the expression of genes involved in the this compound pathway will be key to optimizing its production or degradation.

Engineering of Microbial Strains for Enhanced Biotransformation Capabilities

Metabolic engineering holds immense potential for harnessing the metabolic pathways involving this compound for practical applications. The goal is to develop robust microbial cell factories with enhanced biotransformation capabilities.

Key research areas include:

Pathway optimization: This involves overexpression of rate-limiting enzymes and deletion of competing pathway genes to channel metabolic flux towards the desired product. For instance, inactivating genes like catB, which encodes muconate cycloisomerase, has been shown to lead to the accumulation of cis,cis-muconate (B1241781). nih.govacs.org

Expanding substrate range: Engineering microbes to utilize a wider range of chlorinated aromatic pollutants as substrates for conversion into this compound or its valuable derivatives is a significant goal. nih.govnih.gov

Improving strain tolerance: Chlorinated aromatics and their intermediates can be toxic to microorganisms. researchgate.net Enhancing the tolerance of engineered strains to these compounds is crucial for developing efficient and stable biocatalysts.

| Research Goal | Organism | Engineering Strategy | Outcome |

| Enhance cis,cis-muconic acid production | Pseudomonas putida | Inactivation of catB and salC genes, introduction of bed and xyl gene clusters. | Accumulation of cis,cis-muconic acid from aromatic pollutants. nih.gov |

| Produce cis,cis-muconic acid from glucose and xylose | Pseudomonas putida KT2440 | Adaptive laboratory evolution and metabolic engineering, including overexpression of aroB. | Production of 33.7 g/L of muconate. |

| Improve cis,cis-muconic acid production | Corynebacterium glutamicum | Disruption of aroE, pcaG/H, and catB genes; heterologous expression of protocatechuate decarboxylase genes. | Accumulation of key intermediates in the muconic acid biosynthetic pathway. dntb.gov.ua |

| Produce cis,cis-muconic acid from glycerol | E. coli | Co-culture engineering with separated upstream and downstream pathways. | 2 g/L muconic acid production. researchgate.net |

Development of Sustainable and Economically Viable Production Methods for Analogues

Cis,cis-muconic acid and its derivatives are valuable platform chemicals that can be converted into various bioplastics and other high-value products. nih.govresearchgate.net Developing sustainable and economically viable production methods for these compounds is a major driver of current research. nih.gov

Future efforts should be directed towards:

Utilizing renewable feedstocks: Shifting from petrochemical-based synthesis to using renewable resources like lignocellulosic biomass is a key objective. frontiersin.org

Process optimization: Improving fermentation conditions, product recovery, and purification processes are essential for making bio-based production economically competitive. nih.gov

Isomer-specific synthesis: Developing biocatalytic methods to selectively produce specific isomers of muconic acid, such as cis,trans-muconic acid, can expand their applications. google.com

Advanced Bioremediation Approaches Leveraging Degradation Pathways

The microbial degradation pathway of this compound is central to the bioremediation of environments contaminated with chlorinated aromatic compounds. nih.gov

Future research should explore:

Enhanced bioremediation strategies: Developing and applying microbial consortia or engineered microorganisms with superior degradation capabilities for in-situ and ex-situ bioremediation of contaminated sites.

Phytoremediation applications: Exploring the potential of transgenic plants expressing microbial degradation genes to remediate contaminated soils and water.

Application of Integrated Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of integrated "omics" technologies is poised to revolutionize our understanding of this compound metabolism and its regulation. frontiersin.org

Genomics: Whole-genome sequencing of novel microbial isolates can identify new genes and pathways involved in the metabolism of chlorinated aromatics.

Transcriptomics: Analyzing the complete set of RNA transcripts under different conditions can reveal how gene expression is regulated in response to the presence of these compounds.

Proteomics: Identifying the full complement of proteins in a cell can provide insights into the enzymatic machinery involved in the degradation pathways.

Metabolomics: Comprehensive analysis of all metabolites in a biological sample can help to identify novel intermediates and elucidate the metabolic flux through different pathways. frontiersin.org

By integrating data from these different omics levels, researchers can build comprehensive models of the metabolic networks involved in this compound metabolism, paving the way for more targeted and effective engineering and bioremediation strategies. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary pathways for synthesizing 3-chloro-cis,cis-muconic acid in microbial systems?

- Methodological Answer : 3-Chloro-cis,cis-muconic acid is typically synthesized via microbial degradation of chlorinated aromatic compounds. For example, Pseudomonas sp. B13 metabolizes 3-chlorobenzoate through the modified ortho-cleavage pathway, where 3-chlorocatechol is converted into 3-chloro-cis,cis-muconic acid by catechol 1,2-dioxygenase. Crude enzyme extracts from these bacteria can be assayed using oxygen electrode measurements or HPLC to confirm intermediate accumulation . Sodium EDTA (2 mM) inhibits cycloisomerase activity, allowing HPLC detection of 3-chloro-cis,cis-muconic acid .

Q. How can researchers distinguish 3-chloro-cis,cis-muconic acid from its structural analogs during analysis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for separation and quantification. Use retention time matching with authentic standards (e.g., 2-chloro-cis,cis-muconic acid, 2-hydroxy-cis,cis-muconic acid). For higher specificity, combine LC/MS or GC/MS to analyze fragmentation patterns. Triplicate runs are recommended to ensure reproducibility .

Q. What experimental precautions are critical when handling 3-chloro-cis,cis-muconic acid?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its acute oral toxicity (Hazard Class 4) and skin/eye irritation potential (Hazard Class 2). Store the compound separately from oxidizing agents at controlled temperatures (4°C). Waste must be treated as hazardous and disposed of via certified biohazard contractors to avoid environmental contamination .

Advanced Research Questions

Q. How do contradictory data arise in enzymatic degradation studies of 3-chloro-cis,cis-muconic acid, and how can they be resolved?

- Methodological Answer : Contradictions often stem from enzyme specificity variations across microbial strains. For example, catechol 1,2-dioxygenase in Pseudomonas sp. B13 produces 3-chloro-cis,cis-muconic acid, while catechol 2,3-dioxygenase in Alcaligenes spp. generates 2-hydroxy-cis,cis-muconic acid. Resolve discrepancies by:

- Conducting enzyme activity assays with purified proteins.

- Using metal ion chelators (e.g., EDTA) to inhibit competing cycloisomerases.

- Cross-validating results with genetic knockout strains or isotopic labeling .

Q. What are the bottlenecks in engineering microbial pathways for 3-chloro-cis,cis-muconic acid conversion to adipic acid?

- Methodological Answer : Key challenges include:

- Dehydration of 3-hydroxyadipyl-CoA : This step in reverse β-oxidation pathways is rate-limiting due to substrate-enzyme mismatches. Use homology modeling and molecular docking to optimize enzyme-substrate interactions (e.g., enoate reductases) .

- Anaerobic requirements : Enzymes like Fe-S cluster-dependent reductases require oxygen-free conditions, conflicting with aerobic aromatic degradation pathways. Develop compartmentalized bioreactors or use Corynebacterium glutamicum as a facultative anaerobic host .

Q. How does electrochemical hydrogenation of 3-chloro-cis,cis-muconic acid compare to biocatalytic methods for producing trans-3-hexenedioic acid?

- Methodological Answer : Electrochemical methods (e.g., using Pt/C cathodes) bypass microbial toxicity from biogenic impurities and operate at neutral pH. Key parameters:

- pH-dependent solubility : cis,cis-muconate dianion (ccMA²⁻) dominates at pH >6, reducing reaction rates due to electrostatic repulsion at the cathode. Optimize pH to balance solubility and charge effects.

- Catalyst selection : Pt/C achieves >90% Faradaic efficiency for trans-3-hexenedioic acid (t3HDA) production, whereas biocatalytic routes require multi-enzyme cascades and cofactor regeneration .

Q. What methodologies are recommended for life cycle assessment (LCA) of bio-based 3-chloro-cis,cis-muconic acid production?

- Methodological Answer : Use gate-to-gate LCA frameworks focusing on:

- Cumulative energy demand (CED) : Compare fermentation (e.g., Saccharomyces cerevisiae strains) vs. electrochemical processes.

- CO₂eq emissions : Prioritize feedstocks like phenol from lignin, which reduce emissions by 14–17.4 tons CO₂eq/ton adipic acid at 4.26% ccMA concentration.

- Exergy analysis : Quantify inefficiencies in hydrogenation reactors, which account for >50% of energy intensity .

Methodological Best Practices

- Data Validation : Run triplicate assays for HPLC/GC-MS quantification and report relative percent difference (RPD) to ensure precision .

- Pathway Optimization : Employ CRISPR-Cas9 for targeted gene knockouts (e.g., aroE in E. coli to block shikimate dehydrogenase) to channel flux toward catechol and ccMA .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving genetically modified organisms (GMOs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.